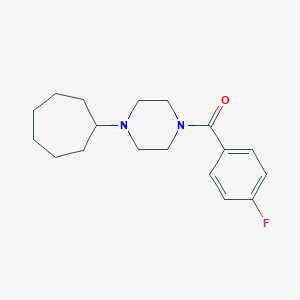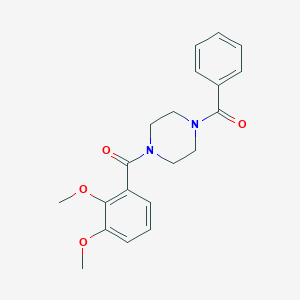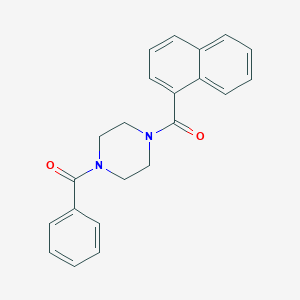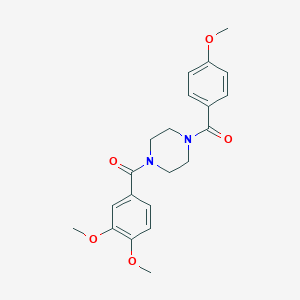![molecular formula C20H25FN2O3 B246994 3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]-N~1~-(2-FLUOROPHENYL)PROPANAMIDE](/img/structure/B246994.png)
3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]-N~1~-(2-FLUOROPHENYL)PROPANAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-(2-fluorophenyl)propanamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that includes a dimethoxyphenyl group, a fluorophenyl group, and a propanamide backbone, making it an interesting subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-(2-fluorophenyl)propanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the alkylation of 3,4-dimethoxyphenylacetonitrile with 2-fluorobenzyl bromide, followed by reduction to the corresponding amine. This amine is then acylated with propanoyl chloride to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon for hydrogenation steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and yields. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-(2-fluorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, converting nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like hydroxide or alkoxide ions replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, amines, and substituted phenyl derivatives.
科学研究应用
3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-(2-fluorophenyl)propanamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-(2-fluorophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical processes within cells.
相似化合物的比较
Similar Compounds
4-Methoxyphenethylamine: Shares a similar phenethylamine backbone but lacks the fluorophenyl and propanamide groups.
2-(4-Chlorophenyl)ethylamine: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
Phenethylamine: The simplest form of the phenethylamine structure, lacking additional functional groups.
Uniqueness
3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-(2-fluorophenyl)propanamide is unique due to its combination of a dimethoxyphenyl group, a fluorophenyl group, and a propanamide backbone. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
属性
分子式 |
C20H25FN2O3 |
|---|---|
分子量 |
360.4 g/mol |
IUPAC 名称 |
3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-N-(2-fluorophenyl)propanamide |
InChI |
InChI=1S/C20H25FN2O3/c1-23(12-10-15-8-9-18(25-2)19(14-15)26-3)13-11-20(24)22-17-7-5-4-6-16(17)21/h4-9,14H,10-13H2,1-3H3,(H,22,24) |
InChI 键 |
ZMZMHEOJGAGQCM-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CCC(=O)NC2=CC=CC=C2F |
规范 SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CCC(=O)NC2=CC=CC=C2F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


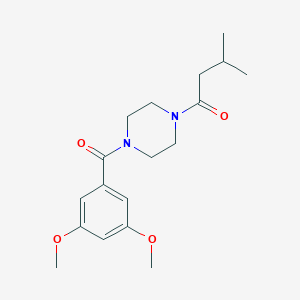
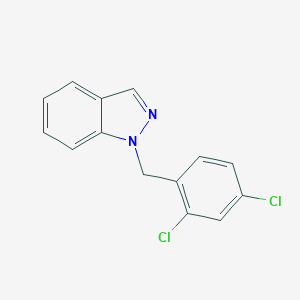
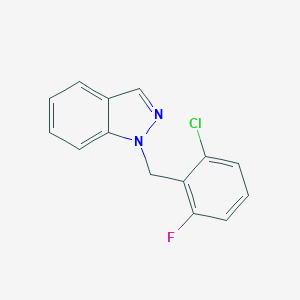
![1-[3-(4-allyl-2-methoxyphenoxy)propyl]-1H-indazole](/img/structure/B246917.png)
![1-[3-(2-methoxyphenoxy)propyl]-1H-indazole](/img/structure/B246918.png)
![1-Sec-butyl-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B246925.png)

![1-[4-(2,3-Dimethoxybenzoyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B246928.png)

![N-(1H-benzimidazol-2-yl)-4-[(2-hydroxybenzyl)amino]benzamide](/img/structure/B246932.png)
